Rubiginosin C
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Overview
Description
Rubiginosin C is a natural product found in Hypoxylon rubiginosum with data available.
Scientific Research Applications
Isolation and Structure Elucidation
In a study by (Quang et al., 2004), rubiginosin C was isolated from the fruit bodies of the xylariaceus ascomycete Hypoxylon rubiginosum. This study provided detailed insights into the chemical structure of rubiginosin C, which is crucial for understanding its properties and potential applications.
Biomimetic Synthesis
(Burchill et al., 2020) achieved the total synthesis of rubiginosin A and G, related to rubiginosin C, using a bioinspired cascade approach. This synthetic methodology could be relevant for the synthesis of rubiginosin C, opening avenues for its availability in larger quantities for research and potential applications.
Nitric Oxide Production Inhibition
A study by (Quang et al., 2006) demonstrated that rubiginosin A, closely related to rubiginosin C, showed potential inhibitory activity on nitric oxide production in RAW 264.7 cells. This suggests that rubiginosin C might also possess similar biological activities, potentially useful in medical research focusing on inflammation and immune responses.
properties
Product Name |
Rubiginosin C |
---|---|
Molecular Formula |
C28H38O6 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
[(7S)-3-(2-hydroxypropyl)-7-methyl-6,8-dioxoisochromen-7-yl] (2E,4E)-2-methyltetradeca-2,4-dienoate |
InChI |
InChI=1S/C28H38O6/c1-5-6-7-8-9-10-11-12-13-14-15-20(2)27(32)34-28(4)25(30)18-22-17-23(16-21(3)29)33-19-24(22)26(28)31/h13-15,17-19,21,29H,5-12,16H2,1-4H3/b14-13+,20-15+/t21?,28-/m0/s1 |
InChI Key |
TYZWBYXLNZVGMK-CTMKRBNKSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/C=C(\C)/C(=O)O[C@]1(C(=O)C=C2C=C(OC=C2C1=O)CC(C)O)C |
Canonical SMILES |
CCCCCCCCCC=CC=C(C)C(=O)OC1(C(=O)C=C2C=C(OC=C2C1=O)CC(C)O)C |
synonyms |
(7S)-7,8-dihydro-3-(2-hydroxy-1-propyl)-7-methyl-6,8-dioxo-6H-2-benzopyran-7-yl-2-methyl-2,4-tetradecadienoate rubiginosin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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